molecular formula C11H13NO4 B14483664 N-Acetyl-O-phenyl-L-serine CAS No. 65445-69-4

N-Acetyl-O-phenyl-L-serine

Cat. No.: B14483664
CAS No.: 65445-69-4
M. Wt: 223.22 g/mol
InChI Key: HOQDKINBTPZKDS-JTQLQIEISA-N
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Description

N-Acetyl-O-phenyl-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom and a phenyl group attached to the oxygen atom of the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of L-serine with acetic anhydride to form N-acetyl-L-serine, which is then reacted with phenol in the presence of a catalyst to yield N-Acetyl-O-phenyl-L-serine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-O-phenyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced derivatives. Substitution reactions may yield halogenated or other substituted derivatives .

Mechanism of Action

The mechanism of action of N-Acetyl-O-phenyl-L-serine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-Acetyl-O-phenyl-L-serine can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

CAS No.

65445-69-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S)-2-acetamido-3-phenoxypropanoic acid

InChI

InChI=1S/C11H13NO4/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

HOQDKINBTPZKDS-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](COC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(COC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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